molecular formula C12H15N3O3 B12832607 3-Nitro-n-(piperidin-4-yl)benzamide

3-Nitro-n-(piperidin-4-yl)benzamide

Katalognummer: B12832607
Molekulargewicht: 249.27 g/mol
InChI-Schlüssel: RLBIDXCMFYIGDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Nitro-N-(piperidin-4-yl)benzamide is a benzamide derivative featuring a nitro group at the 3-position of the benzoyl ring and a piperidin-4-ylamine substituent. Its hydrochloride salt has a molecular formula of $ \text{C}{12}\text{H}{15}\text{N}3\text{O}3 \cdot \text{HCl} $, a molecular weight of 249.27 g/mol, and a CAS number of 1233955-72-0 .

Eigenschaften

Molekularformel

C12H15N3O3

Molekulargewicht

249.27 g/mol

IUPAC-Name

3-nitro-N-piperidin-4-ylbenzamide

InChI

InChI=1S/C12H15N3O3/c16-12(14-10-4-6-13-7-5-10)9-2-1-3-11(8-9)15(17)18/h1-3,8,10,13H,4-7H2,(H,14,16)

InChI-Schlüssel

RLBIDXCMFYIGDH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCCC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-n-(piperidin-4-yl)benzamide typically involves the following steps:

    Nitration of Benzamide: The benzamide core is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction, where piperidine reacts with a suitable benzamide derivative under basic conditions.

Industrial Production Methods

Industrial production of 3-Nitro-n-(piperidin-4-yl)benzamide follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Nitro-n-(piperidin-4-yl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be replaced or modified under suitable conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium on carbon, sodium borohydride.

    Nucleophiles: Piperidine, other amines.

Major Products Formed

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Benzamides: Nucleophilic substitution reactions yield various substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3-Nitro-n-(piperidin-4-yl)benzamide has diverse applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Nitro-n-(piperidin-4-yl)benzamide involves its interaction with specific molecular targets:

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional analogs of 3-nitro-N-(piperidin-4-yl)benzamide vary in substituents, synthesis yields, and biological activities. Below is a detailed analysis:

Structural Analogues with Piperidine-Benzamide Scaffolds

Compound Name Structural Features Molecular Weight Synthesis Yield Biological Activity References
3-Nitro-N-(piperidin-4-yl)benzamide Nitro group, piperidine ring 249.27 Not specified Not reported in evidence
N-(1-(4-(3-Ethylthioureido)benzyl)piperidin-4-yl)-3-(trifluoromethyl)benzamide (8a) Trifluoromethyl, ethylthioureido substituent - 64.2% Not specified
4-Chloro-N-(piperidin-3-yl)benzamide Chloro substituent, piperidine ring - Not specified Not specified
Compound 28 (4-(benzamido)naphthalene derivative) Naphthalene ring, benzamide - 13% (3 steps) Transglutaminase inhibitor
N-({1-[2-Oxo-2-(phenylamino)ethyl]piperidin-4-yl}methyl)benzamide (1) Oxoethyl-piperidine linkage - Not specified T-type calcium channel inhibitor
3-Nitro-N-[4-(piperidin-1-yl)phenyl]benzamide Additional piperidin-1-ylphenyl group - Not specified Not specified

Key Observations:

  • The chloro substituent in 4-chloro-N-(piperidin-3-yl)benzamide () may alter electronic properties, affecting binding interactions.
  • Synthetic Feasibility : Synthesis yields vary significantly. For example, 8a was obtained in 64.2% yield via straightforward coupling , whereas Compound 28 required a multi-step synthesis with a 13% overall yield .
  • Biological Activity: Compound 1 () inhibits neuronal T-type calcium channels, suggesting the piperidine-benzamide scaffold’s versatility in targeting ion channels.

Analogues with Divergent Scaffolds

  • 4-Nitro-N-(3-nitrophenyl)benzamide (): A nitrobenzamide derivative lacking the piperidine group. Its synthesis via 4-nitrobenzoyl chloride highlights the role of aromatic nitro groups in derivatization but lacks the conformational flexibility provided by piperidine.

Commercial and Research Relevance

  • Supplier Data : lists commercial suppliers for analogs like 3-Nitro-N-(piperidin-4-yl)benzamide hydrochloride , indicating industrial interest. Compounds with multiple suppliers (e.g., 3-Nitro-N-[4-(piperidin-1-yl)phenyl]benzamide ) may have broader research applications .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.